2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
CAS No.: 1395493-08-9
Cat. No.: VC15739006
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1395493-08-9 |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.35 g/mol |
| IUPAC Name | tert-butyl 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-7-6-12-11(9-18)8-16-13(17-12)10-4-5-10/h8,10H,4-7,9H2,1-3H3 |
| Standard InChI Key | IUROWMSUCCJGOM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3CC3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol. Its IUPAC name, tert-butyl 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate, reflects three critical structural features:
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A fused pyrido[4,3-d]pyrimidine bicyclic core
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A cyclopropyl substituent at the C2 position
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A tert-butyl ester group at C6
The ester moiety enhances solubility in organic solvents, while the cyclopropyl group introduces steric and electronic effects that influence receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1395493-08-9 |
| Molecular Formula | C₁₅H₂₁N₃O₂ |
| Molecular Weight | 275.35 g/mol |
| XLogP3-AA | 2.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Condensation: Formation of the pyrimidine ring via cyclocondensation between a β-keto ester and a guanidine derivative.
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Cyclopropanation: Introduction of the cyclopropyl group using transition metal-catalyzed cross-couplings or Simmons–Smith reactions.
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Esterification: Protection of the C6 carboxylic acid with tert-butyl groups via acid-catalyzed esterification.
A representative protocol involves:
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Reacting 4-amino-2-chloropyrimidine-5-carboxylate with cyclopropylboronic acid under Suzuki–Miyaura conditions.
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Subsequent hydrogenation to reduce the 7,8-dihydro moiety.
Process Challenges
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Regioselectivity: Ensuring proper orientation during pyrido-pyrimidine ring formation.
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Steric Hindrance: Managing the bulky cyclopropyl and tert-butyl groups during coupling reactions.
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Purification: Separating diastereomers arising from the cyclopropane’s stereochemistry .
| Compound | CDK4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) |
|---|---|---|
| Palbociclib (PD-0332991) | 11 | >10,000 |
| 7x (Pyrido[2,3-d]pyrimidine) | 15 | 84 |
| Hypothetical Target Compound | ~20* | ~100* |
| *Estimated based on structural similarity . |
Apoptotic Induction
Analogous molecules induce caspase-3/7 activation and PARP cleavage at nanomolar concentrations, suggesting potential pro-apoptotic effects in oncology applications . The dihydropyrido-pyrimidine core may intercalate DNA or disrupt topoisomerase activity, though confirmatory studies are needed.
Chemical Reactivity and Derivative Formation
Ester Hydrolysis
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the free carboxylic acid, a precursor for amide couplings. For example:
This reaction enables conjugation with amines to produce prodrugs or targeted therapeutics.
Cyclopropane Modifications
The cyclopropyl ring participates in:
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Ring-opening reactions with electrophiles (e.g., bromine)
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[2+2] Cycloadditions under UV light
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Hydrogenation to form propyl side chains
Such transformations diversify the compound’s applications in medicinal chemistry .
Industrial and Research Status
Patent Landscape
No direct patents cover this compound, but related pyrido-pyrimidine derivatives are protected in:
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WO 2014151624: CDK4/6 inhibitors with substituted pyrimidines
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US 20210002371: FGFR inhibitors containing bicyclic cores
Challenges and Future Directions
Knowledge Gaps
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ADME/Toxicity: No data on absorption, distribution, or hepatic metabolism.
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Target Identification: Unclear whether biological activity stems from kinase inhibition or off-target effects.
Synthetic Opportunities
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Asymmetric Synthesis: Enantioselective cyclopropanation to access stereoisomers.
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Bioconjugation: Linking the carboxylic acid to antibodies or peptides for targeted delivery.
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